molecular formula C15H18FN3O3S B2661909 2-fluoro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide CAS No. 2034613-14-2

2-fluoro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide

Cat. No. B2661909
CAS RN: 2034613-14-2
M. Wt: 339.39
InChI Key: ADFXJJQXQXLPJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H18FN3O3S and its molecular weight is 339.39. The purity is usually 95%.
BenchChem offers high-quality 2-fluoro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclooxygenase-2 Inhibition and Anti-inflammatory Activity

A significant area of research involving 2-fluoro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide derivatives focuses on their potential as cyclooxygenase-2 (COX-2) inhibitors. These compounds, particularly those with a fluorinated benzenesulfonamide moiety, have shown selectivity and potency for COX-2 inhibition, which plays a crucial role in inflammation and pain. For instance, the synthesis and evaluation of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties have demonstrated promising COX-2 inhibitory activities, leading to the identification of compounds with potential anti-inflammatory effects in vivo (Pal et al., 2003).

Metal Ion Sensing

Another research avenue explores the use of pyrazoline derivatives, including those with benzenesulfonamide groups, for metal ion sensing applications. These compounds have been utilized for selective fluorometric detection of metal ions, such as Hg^2+, demonstrating their potential as non-toxic and effective sensors. The ability of these derivatives to selectively interact with specific metal ions without interference from other ions in the environment underscores their utility in environmental monitoring and analysis (Bozkurt & Gul, 2018).

Antidiabetic Agents

Research on fluorinated pyrazoles and benzenesulfonylurea derivatives has uncovered their hypoglycemic properties, indicating their potential as antidiabetic agents. These studies involve synthesizing and testing various compounds for their ability to modulate blood sugar levels, with some showing significant activity in preliminary screenings. The development of these compounds is driven by the need for new therapeutic options for managing diabetes mellitus (Faidallah et al., 2016).

Herbicidal Activity

Derivatives of 2-pyrazolines, including those with benzenesulfonamide frameworks, have been identified as possessing herbicidal activity. These compounds offer a new approach to controlling weed species, particularly dicotyledonous weeds, by interfering with the biosynthesis of branched-chain amino acids. This line of research highlights the potential of these compounds in agricultural applications to enhance crop protection and yield (Eussen et al., 1990).

Anticancer Research

The investigation into benzenesulfonamide derivatives also extends to anticancer research, where compounds have been synthesized and tested for their ability to inhibit carbonic anhydrase isoforms relevant to cancer progression. Certain derivatives have demonstrated promising cytotoxic activities against tumor cells, indicating their potential in developing new anticancer therapies (Gul et al., 2016).

properties

IUPAC Name

2-fluoro-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O3S/c16-14-6-1-2-7-15(14)23(20,21)18-12-9-17-19(10-12)11-13-5-3-4-8-22-13/h1-2,6-7,9-10,13,18H,3-5,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFXJJQXQXLPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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